1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolinesTetrahydroisoquinolines are known for their presence in various natural products and synthetic compounds, exhibiting a wide range of pharmacological properties .
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction leads to the formation of 3,4-dihydroisoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to protect against rotenone-induced mortality and biochemical changes in the brain, suggesting its potential role in neuroprotection . The compound may exert its effects by modulating neurotransmitter release and inhibiting oxidative stress .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the methyl and hydroxyl groups, resulting in different pharmacological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to the compound but without the hydroxyl group, leading to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRFIMEBFZMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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